

Application Note: HPLC-DAD Method for Empagliflozin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Empagliflozin

CAS No.: 864070-44-0

Cat. No.: S548751

[Get Quote](#)

This document details a validated, stability-indicating reversed-phase HPLC method with a Diode Array Detector (DAD) for the quantification of **Empagliflozin** in bulk drug and tablet dosage forms. The method is optimized for rapid analysis and is validated as per ICH guidelines [1].

Summary of Validated HPLC-DAD Method

The table below summarizes the core chromatographic conditions and key validation parameters for the **Empagliflozin** assay:

Parameter	Description / Value
Chromatographic Conditions	
Column	Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm) [1]
Mobile Phase	Methanol / Acetonitrile / 0.1% Ortho-Phosphoric Acid (OPA) (75:20:5) [1]
Detection Wavelength	222.0 nm [1]
Flow Rate	1.0 mL/min [1]

Parameter	Description / Value
Injection Volume	20 μ L [1]
Column Temperature	Ambient [1]
Run Time	10 minutes [1]
Retention Time (t_R)	~2.54 minutes [1]
Validation Parameters	
Linearity Range	10 - 50 μ g/mL [1]
Coefficient of Determination (R^2)	0.9990 [1]
Retention Time (t_R)	~2.54 minutes [1]
Limit of Detection (LOD)	0.05 μ g/mL [1]
Limit of Quantification (LOQ)	0.1 μ g/mL [1]
Precision (%RSD)	< 2% (for both inter-day and intra-day) [1]

Detailed Experimental Protocols

Reagent and Standard Preparation

- **Mobile Phase:** Accurately measure and mix 750 mL of methanol, 200 mL of acetonitrile, and 50 mL of 0.1% OPA. Filter the mixture through a 0.45 μ m membrane filter and degas prior to use [1].
- **Stock Solution (1000 μ g/mL):** Accurately weigh and transfer 100 mg of **Empagliflozin** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol [1].
- **Calibration Standards (10-50 μ g/mL):** Pipette aliquots of 0.1, 0.2, 0.3, 0.4, and 0.5 mL of the stock solution into separate 10 mL volumetric flasks. Dilute to volume with methanol to obtain concentrations of 10, 20, 30, 40, and 50 μ g/mL, respectively [1].

Sample Preparation (Tablet Dosage Form)

- Select and peel off the coating from not less than 20 tablets. Weigh and calculate the average mass of one tablet.
- Finely powder the peeled tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Empagliflozin** and transfer to a beaker.
- Add approximately 50 mL of methanol, sonicate to dissolve the analyte, and filter the solution.
- Quantitatively transfer the filtrate to a 100 mL volumetric flask and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
- Pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with methanol to obtain a final test solution of 10 µg/mL.
- Filter the final solution through a 0.2 µm nylon syringe filter before injection into the HPLC system [1].

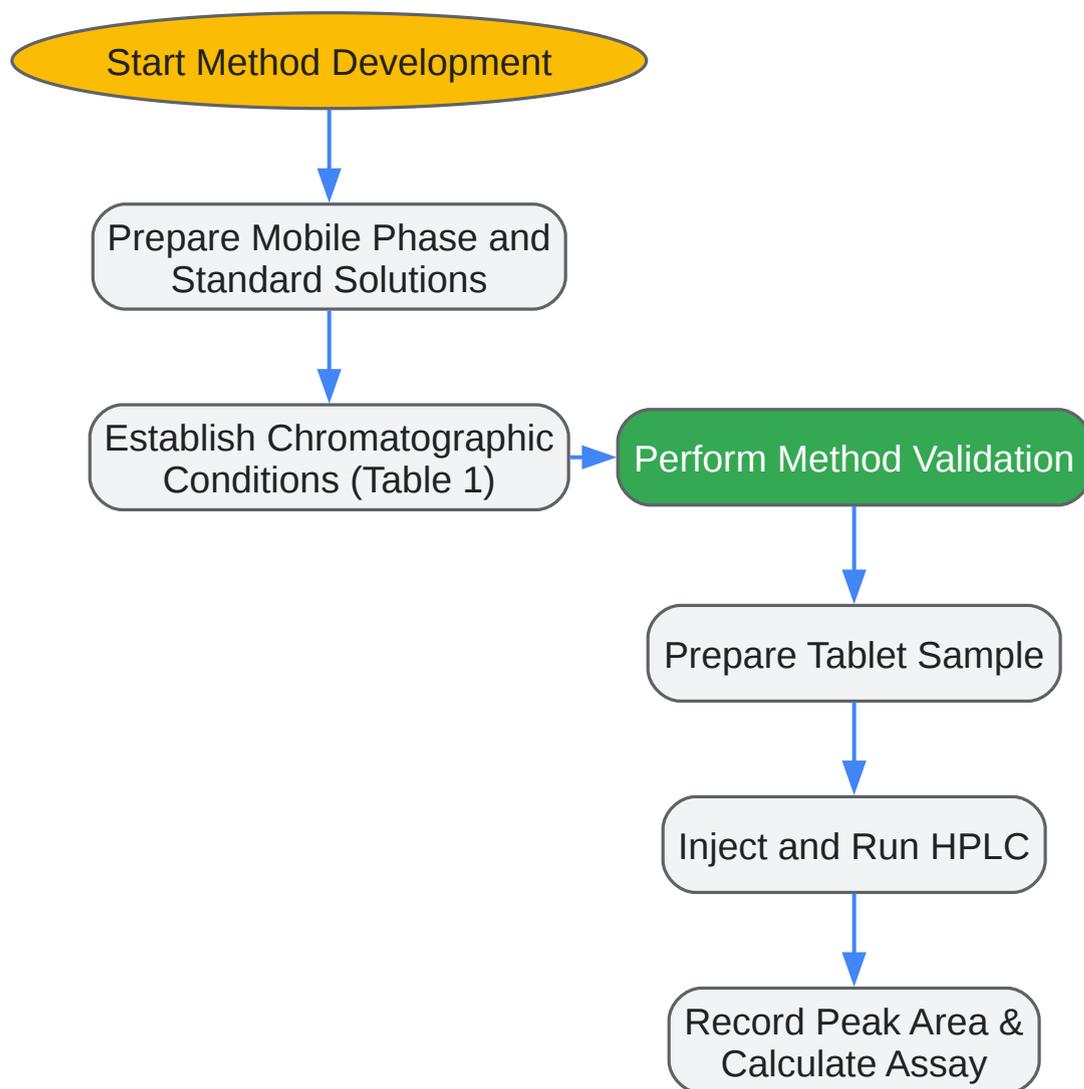
Forced Degradation Studies

The method is stability-indicating and can separate **Empagliflozin** from its degradation products. Studies should be performed on both the drug substance and tablet formulation. A separate study confirms **Empagliflozin's** instability under various stress conditions, with a major photoproduct identified as resulting from dechlorination [2].

- **Acidic/Basic Degradation:** Treat sample with 0.1-1 M HCl or NaOH at room temperature for several hours. Neutralize before analysis [1].
- **Oxidative Degradation:** Expose sample to hydrogen peroxide (e.g., 3% v/v) for a specified duration [1].
- **Photolytic Degradation:** Expose the solid drug and drug solution to direct sunlight or a UV light source for a defined period [1].
- **Thermal Degradation:** Subject the solid drug to dry heat (e.g., 50-60°C) for several days [1].

Method Development and Analysis Workflow

The following diagram illustrates the logical workflow for method development, validation, and sample analysis:



[Click to download full resolution via product page](#)

Critical Considerations for Analysis

- **System Suitability:** Before sample analysis, ensure system suitability by injecting standard solutions. The %RSD of peak areas from replicate injections should be less than 2.0% [1].
- **Robustness:** The method is robust to slight variations in flow rate, mobile phase composition, and detection wavelength. However, all changes should be controlled and documented [1].
- **Food-Drug Interaction Note:** A pharmacokinetic study in rats indicated that co-administration of grapefruit juice significantly increases the C_{max} and AUC of **Empagliflozin**. This suggests a potential for food-drug interactions in humans that may require monitoring [3].

Forced Degradation Pathway

Empagliflozin is susceptible to degradation under multiple stress conditions. The diagram below outlines the major photolytic degradation pathway:



[Click to download full resolution via product page](#)

Key Advantages of the Method

- **Rapid Analysis:** Short retention time (~2.54 min) and total run time (10 min) enable high-throughput analysis [1].
- **Economical:** Low solvent consumption due to the isocratic elution mode and short run time reduces operational costs [1].
- **Stability-Indicating:** Effectively separates **Empagliflozin** from its forced degradation products, making it suitable for stability studies [1] [2].
- **Fully Validated:** Complies with ICH guidelines, ensuring reliability and suitability for regulatory purposes [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Stability-indicating HPLC-DAD method for the determination of empagliflozin | Future Journal of Pharmaceutical Sciences | Full Text [fjps.springeropen.com]
2. Development of an HPLC-UV Method to Assay Empagliflozin Tablets and Identification of the Major Photoproduct by Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

3. The Validation and Determination of Empagliflozin ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Note: HPLC-DAD Method for Empagliflozin

Quantification]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548751#hplc-method-validation-empagliflozin-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com